![molecular formula C23H29NO3 B14798429 (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alvimopan Metabolite is an active compound derived from the drug Alvimopan, which is a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgeries. The metabolite is formed through the hydrolysis of Alvimopan by intestinal flora .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The exact synthetic route for Alvimopan Metabolite is not extensively detailed in the literature, but it is known that the metabolite is produced through the hydrolysis of Alvimopan by gut microflora .
Industrial Production Methods
Industrial production of Alvimopan involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The production of its metabolite occurs naturally in the gastrointestinal tract and is not typically produced industrially .
Analyse Chemischer Reaktionen
Types of Reactions
Alvimopan Metabolite undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to the formation of the metabolite from Alvimopan.
Oxidation and Reduction: These reactions may occur under specific conditions but are not the primary pathways for the metabolite.
Common Reagents and Conditions
The hydrolysis of Alvimopan to its metabolite is facilitated by gut microflora, which acts as a natural catalyst.
Major Products Formed
The major product formed from the hydrolysis of Alvimopan is the Alvimopan Metabolite itself. Further reactions may lead to minor metabolites, but these are not the primary focus .
Wissenschaftliche Forschungsanwendungen
Alvimopan Metabolite has several scientific research applications, including:
Chemistry: Studying the hydrolysis process and the role of gut microflora in drug metabolism.
Biology: Understanding the interaction of the metabolite with μ-opioid receptors in the gastrointestinal tract.
Medicine: Investigating the efficacy of Alvimopan and its metabolite in accelerating gastrointestinal recovery post-surgery.
Industry: Developing better formulations and delivery methods for Alvimopan to enhance its therapeutic effects .
Wirkmechanismus
Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A similar compound used for the same purpose as Methylnaltrexone.
Naldemedine: Another opioid receptor antagonist with similar applications .
Uniqueness
Alvimopan Metabolite is unique in its specific formation through gut microflora-mediated hydrolysis and its high selectivity for peripheral μ-opioid receptors. This selectivity minimizes central nervous system side effects, making it particularly useful for postoperative ileus .
Eigenschaften
Molekularformel |
C23H29NO3 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1 |
InChI-Schlüssel |
KSBSLJKYJXTATP-MCSCQSGASA-N |
Isomerische SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



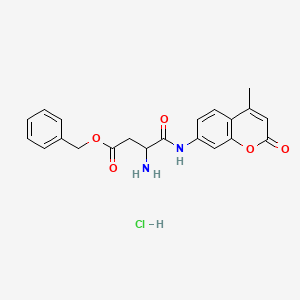
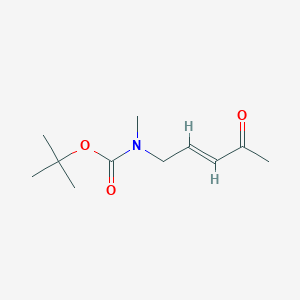

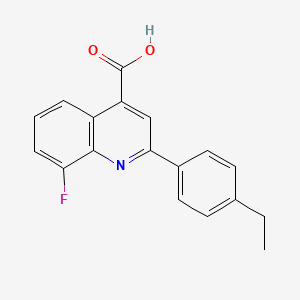
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)

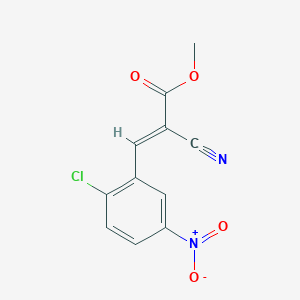
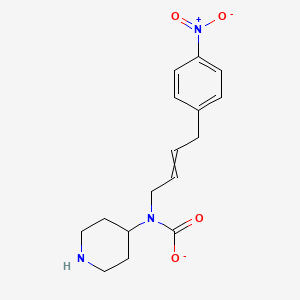
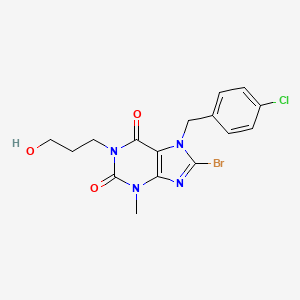

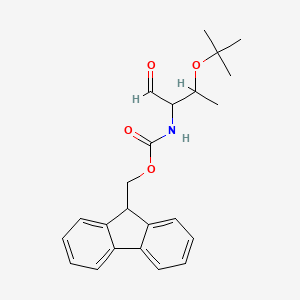
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
